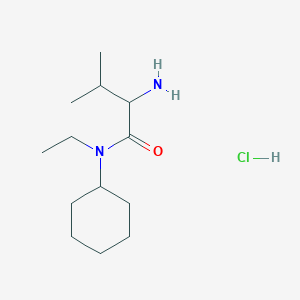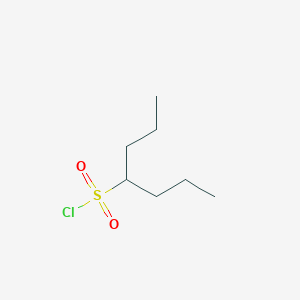
Heptane-4-sulfonyl chloride
Descripción general
Descripción
Heptane-4-sulfonyl chloride is an organosulfur compound. It contains a total of 26 atoms; 15 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone .
Synthesis Analysis
Sulfonyl chlorides, such as Heptane-4-sulfonyl chloride, are often produced by the chlorination of sulfonic acids using thionyl chloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .
Molecular Structure Analysis
The molecular structure of Heptane-4-sulfonyl chloride includes two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Sulfonyl halide groups occur when a sulfonyl functional group is singly bonded to a halogen atom .
Chemical Reactions Analysis
Sulfonyl chlorides, including Heptane-4-sulfonyl chloride, are key intermediates in many chemical reactions. They can undergo electrophilic aromatic substitution, a common type of reaction involving aromatic rings . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonyl chloride .
Physical And Chemical Properties Analysis
Heptane-4-sulfonyl chloride contains a total of 25 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 sulfone . More detailed physical and chemical properties may require specific experimental measurements.
Aplicaciones Científicas De Investigación
Application in Hydrocarbon Separation
Research by (Yu et al., 2014) explored the use of crosslinked polystyrene beads modified with sulfonyl groups, including heptane-4-sulfonyl chloride derivatives, for the separation of aromatic hydrocarbons from mixtures. These modified beads showed selectivity for aromatic hydrocarbons, offering potential applications in hydrocarbon separation processes.
Direcciones Futuras
Research in the field of new sulfonamide synthesis, which includes compounds like Heptane-4-sulfonyl chloride, has received a “second wind” due to the increase in the synthetic capabilities of organic chemistry . The development of new broad-spectrum antiviral drugs is an extremely important task for synthetic organic and medicinal chemistry . Therefore, Heptane-4-sulfonyl chloride and similar compounds may play a significant role in future pharmaceutical research.
Propiedades
IUPAC Name |
heptane-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJFQIHJFOWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptane-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-[4-(dimethylamino)butyl]benzene-1-sulfonamide](/img/structure/B1527373.png)
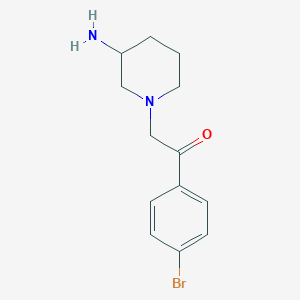
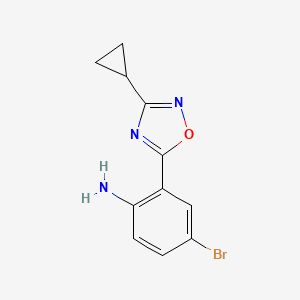
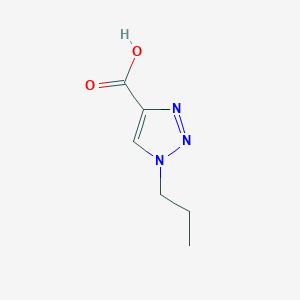



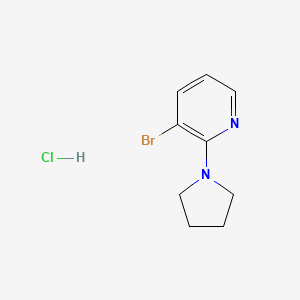
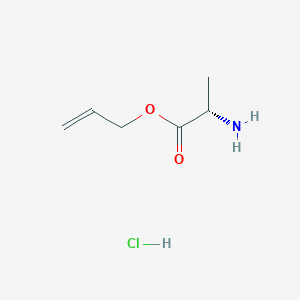
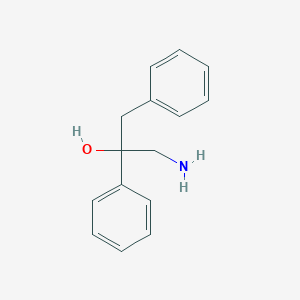
![4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527389.png)
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

